molecular formula C11H11ClN2 B1528670 1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole CAS No. 1248072-48-1

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole

Cat. No. B1528670
CAS RN: 1248072-48-1
M. Wt: 206.67 g/mol
InChI Key: LOPFWVAUDUDBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole” is a chemical compound with the molecular formula C11H11ClN2. It has a molecular weight of 206.67 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole” is 1S/C11H11ClN2/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . They can also be formed from β,γ-unsaturated hydrazones through a Cu-catalyzed aerobic oxidative cyclization .


Physical And Chemical Properties Analysis

“1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often synthesized in large quantities and are key to the drug manufacturing process.

Synthesis of Heterocycles

The compound plays a role in the synthesis of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly found in a wide variety of products including pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry

In medicinal chemistry, this compound has a wide range of applications . It can be used in the development of new drugs and therapies. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Drug Discovery

The compound is used in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Its unique properties make it a valuable tool in the search for new drugs.

Agrochemistry

In agrochemistry, the compound is used for the development of new pesticides and other agricultural chemicals . Its structure can be modified to create compounds that are effective at controlling pests and diseases.

Coordination Chemistry

The compound is used in coordination chemistry . Coordination compounds are molecules in which a metal atom or ion is bonded to one or more ligands by coordinate bonds. This compound, with its unique structure, can act as a ligand, binding to metal ions to form coordination compounds.

Organometallic Chemistry

In organometallic chemistry, this compound is used for the synthesis of organometallic compounds . Organometallic compounds are compounds that contain at least one metal-carbon bond where the carbon is part of an organic group.

Green Synthesis

The compound is used in green synthesis processes . Green synthesis is a method of synthesis that is designed to be environmentally friendly and sustainable. The compound can be used to create reactions that are more efficient, less wasteful, and less harmful to the environment.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPFWVAUDUDBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.